molecular formula C19H20N4OS B2972883 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034609-56-6

2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2972883
CAS No.: 2034609-56-6
M. Wt: 352.46
InChI Key: XRDHKAJTAFTDQV-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and a piperidine ring

Scientific Research Applications

2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate precursors like thiosemicarbazide with carboxylic acids or their derivatives.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the naphthalene derivative, thiadiazole ring, and piperidine ring through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydrothiadiazoles and reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π stacking interactions, while the thiadiazole and piperidine rings can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)aniline: This compound shares the naphthalene ring but lacks the thiadiazole and piperidine rings.

    Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds have naphthalene rings but differ in their core structure and functional groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aromatic structure but different functional groups.

Uniqueness

2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is unique due to its combination of three distinct rings (naphthalene, thiadiazole, and piperidine) and its potential for diverse chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-10-23(11-9-16)18-13-20-25-22-18/h1-7,13,16H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDHKAJTAFTDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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